Rosuvastatin zinc is a pharmaceutical compound derived from rosuvastatin, a member of the statin class of medications, which are primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases. The zinc salt form of rosuvastatin enhances its stability and solubility, making it suitable for formulation into various drug delivery systems. This compound is particularly notable for its effectiveness in inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis.
Rosuvastatin zinc is synthesized from rosuvastatin through the interaction with zinc salts, specifically zinc alcoholates or inorganic zinc compounds. This compound is classified as a lipid-lowering agent and falls under the category of HMG-CoA reductase inhibitors. It is commonly used in clinical settings to manage dyslipidemia and prevent cardiovascular events.
The synthesis of rosuvastatin zinc involves several steps:
The synthesis has been detailed in patents, indicating that the process yields a stable product resistant to heat and light degradation, which is advantageous for storage and formulation purposes .
Rosuvastatin zinc has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.
The molecular structure can be represented as follows:
Rosuvastatin zinc undergoes several chemical reactions relevant to its pharmacological activity:
The primary mechanism of action of rosuvastatin zinc involves the inhibition of hydroxymethylglutaryl-coenzyme A reductase, leading to decreased cholesterol synthesis in the liver. This results in:
The inhibition process can be summarized as follows:
These properties are critical for formulation development and influence the pharmacokinetics of the drug .
Rosuvastatin zinc is primarily used in clinical settings for:
The synthesis of rosuvastatin zinc involves precise coordination chemistry to form a stable bis[(3R,5S,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate] zinc complex. Key advancements focus on solvent selection and crystallization kinetics to enhance polymorphic purity. Patent data reveals that optimized crystallization from ethyl acetate/diethyl ether mixtures (1:3 v/v) yields a monoclinic crystalline form with superior thermodynamic stability over amorphous counterparts [1]. This crystalline phase exhibits a characteristic PXRD pattern with peaks at 2θ = 5.2°, 10.8°, and 18.6°, confirming a unique crystal lattice distinct from the calcium salt analog [1] [6].
Reaction temperature critically influences particle morphology: temperatures below 10°C produce fine needles with high surface area (>2.5 m²/g), while warmer conditions (25–30°C) yield rhombic plates with improved filtration properties. Hydration control during crystallization is essential, as excess water induces zinc salt dissociation. Karl Fischer titration confirms optimal water content below 0.5% w/w in final crystals [1].
Table 1: Crystallization Parameters for Rosuvastatin Zinc Polymorphs
Solvent System | Temperature (°C) | Morphology | Specific Surface Area (m²/g) | PXRD Stability Index |
---|---|---|---|---|
Ethyl acetate/Diethyl ether (1:3) | <10 | Needles | 2.8 | 0.92 |
Acetonitrile/Water (95:5) | 25–30 | Rhombic plates | 1.2 | 0.98 |
Methanol/Diethyl ether (2:1) | 15–20 | Mixed | 1.8 | 0.85 |
Four industrial methods dominate rosuvastatin zinc synthesis, each with distinct purity-yield trade-offs:
Direct Metathesis: Rosuvastatin sodium (2 eq) reacts with zinc sulfate in anhydrous acetonitrile, achieving 89% yield but containing 3–5% lactone impurity due to pH instability. Acidic byproducts require extensive washing, reducing throughput [1] [6].
Acid-Base Titration: Free rosuvastatin acid (from calcium salt hydrolysis) is titrated with zinc acetate in ethanol/water (4:1). This method reduces lactonization to <0.5% but necessitates strict stoichiometric control (zinc:acid ratio 1:2). Residual acetic acid poses purification challenges [1].
Reactive Crystallization: Zinc oxide added to rosuvastatin acid in tetrahydrofuran at 50°C facilitates 95% conversion in 2 hours. This one-pot approach minimizes impurities but requires anhydrous conditions to prevent hydrate formation [6].
Solvent-Free Mechanochemistry: Ball milling rosuvastatin acid with zinc carbonate yields the salt within 30 minutes but produces amorphous material requiring secondary crystallization. Scalability remains limited [1].
Table 2: Performance Metrics of Salt Formation Techniques
Method | Reaction Time | Yield (%) | Lactone Impurity (%) | Zinc Content (Theoretical: 6.37%) |
---|---|---|---|---|
Direct Metathesis | 4 h | 89 | 3.2 | 6.29% |
Acid-Base Titration | 6 h | 82 | 0.4 | 6.34% |
Reactive Crystallization | 2 h | 95 | 1.1 | 6.31% |
Mechanochemistry | 0.5 h | 78 | 0.9 | 6.22% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7